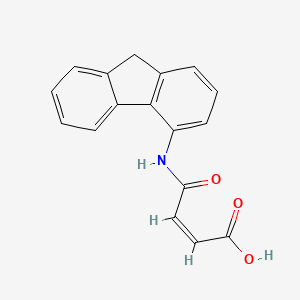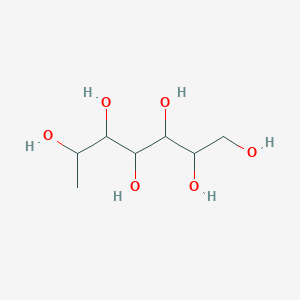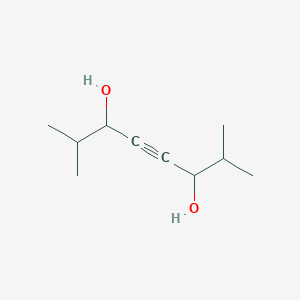
2-(4-arsorosophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-arsorosophenyl)acetamide is an organic compound that belongs to the class of amides It features an acetamide group attached to a phenyl ring substituted with an aryl arsenic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-arsorosophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-arsorosophenylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as electrosynthesis, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-arsorosophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsenic oxides.
Reduction: Reduction reactions can convert the arsenic group to different oxidation states.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce halogenated phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-arsorosophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s arsenic group makes it a candidate for studying arsenic’s biological effects and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular pathways.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(4-arsorosophenyl)acetamide involves its interaction with cellular components. The arsenic group can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to potential therapeutic effects. The compound may also influence signaling pathways, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetamide: Lacks the arsenic group, making it less reactive in certain chemical reactions.
Acetanilide: Similar structure but without the arsenic substitution, leading to different biological and chemical properties.
Phenoxyacetamide: Contains a phenoxy group instead of an arsenic group, resulting in different reactivity and applications
Uniqueness
2-(4-arsorosophenyl)acetamide is unique due to the presence of the arsenic group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5425-07-0 |
|---|---|
Molekularformel |
C8H8AsNO2 |
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
2-(4-arsorosophenyl)acetamide |
InChI |
InChI=1S/C8H8AsNO2/c10-8(11)5-6-1-3-7(9-12)4-2-6/h1-4H,5H2,(H2,10,11) |
InChI-Schlüssel |
ZEEBKURONPKESJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)N)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


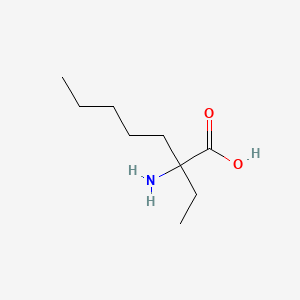

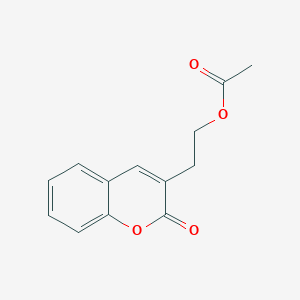

![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
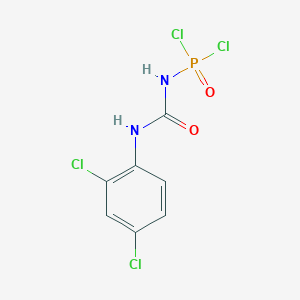
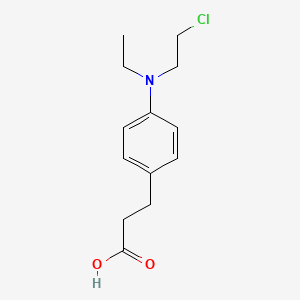


![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
